Isovalerylcarnitine
Overview
Description
Synthesis Analysis
Isovalerylcarnitine is synthesized from L-leucine in a multi-step biochemical process involving the transformation of L-leucine into isovaleryl-CoA, which is then conjugated with carnitine to form isovalerylcarnitine. This process is essential for the detoxification and removal of isovaleric acid, a potentially toxic substance produced during the metabolism of leucine (Roe et al., 1984).
Molecular Structure Analysis
The molecular structure of isovalerylcarnitine consists of an isovaleryl group attached to the nitrogen atom of carnitine. This structure enables it to participate in the transport of fatty acids across mitochondrial membranes, facilitating their oxidation and subsequent energy production.
Chemical Reactions and Properties
Isovalerylcarnitine is involved in various biochemical reactions, including the activation of specific forms of calpain, a calcium-dependent protease. This activation is crucial for the regulation of numerous cellular processes, including cell motility, cell cycle progression, and apoptosis (Pontremoli et al., 1990). Additionally, isovalerylcarnitine has been shown to inhibit proteolysis in rat liver, suggesting a regulatory role in protein metabolism (Miotto et al., 1989).
Scientific Research Applications
Neurological Disorders and Cognitive Health
Isovalerylcarnitine, along with other carnitine derivatives like acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC), is involved in carbohydrate and lipid metabolism. Research indicates that ALC may have effects on brain tissue and could benefit neurological disorders such as Alzheimer's dementia, depression in the elderly, HIV infection, chronic fatigue syndrome, peripheral neuropathies, ischemia, reperfusion of the brain, and cognitive impairment associated with various conditions. PLC, on the other hand, is studied for its potential in treating cardiovascular diseases due to its effects on the tricarboxylic acid cycle and vasodilation properties (Malaguarnera, 2012).
Metabolic Disorders and Insulin Resistance
Studies on metabolic disorders suggest a connection between carnitine levels and metabolic diseases. For instance, alterations in carnitine metabolic pathways, including those involving isovalerylcarnitine, have been associated with certain metabolic disorders. The role of carnitine and its derivatives in mitochondrial metabolism and energy production is critical in understanding and potentially treating conditions like diabetes and insulin resistance (Yao et al., 2022).
Cardiovascular Health
Carnitine derivatives, including isovalerylcarnitine, have been researched for their therapeutic effects on the cardiovascular system. The potential benefits stem from their involvement in energy metabolism, antioxidative properties, and effects on cellular membranes. These properties could make them useful in the prevention and treatment of ischemic heart disease, congestive heart failure, hypertrophic heart disease, and peripheral arterial disease (Malaguarnera, 2012).
Precision Medicine and Biomarker Discovery
The role of carnitine and acylcarnitines, including isovalerylcarnitine, in precision medicine and biomarker discovery is significant. These metabolites serve as mitochondrial biomarkers for various genetic disorders affecting fatty acid oxidation. Their clinical utility extends beyond these disorders, with evidence supporting their role in diagnosing and prognosticating diseases such as diabetes, sepsis, cancer, and heart failure (McCann et al., 2021).
Future Directions
Recent studies have found compelling evidence in favor of a protective role for a circulating metabolite, Isovalerylcarnitine, in lung cancer etiology . From the treatment of a Mendelian disease, isovaleric acidemia, we know that circulating Isovalerylcarnitine is modifiable through a restricted protein diet or glycine and L-carnatine supplementation . Therefore, Isovalerylcarnitine may represent a modifiable and inversely associated biomarker for lung cancer .
properties
IUPAC Name |
3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBPDJNUXPEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isovalerylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isovalerylcarnitine | |
CAS RN |
31023-24-2 | |
Record name | Isovalerylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.